molecular formula C28H34N2O7S B12497357 Lys(Z)-OBzl.TosOH

Lys(Z)-OBzl.TosOH

Cat. No.: B12497357
M. Wt: 542.6 g/mol
InChI Key: PERBHXHGFSEBTK-UHFFFAOYSA-N
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Description

Lys(Z)-OBzl.TosOH, also known as Nα,Nε-Di-Z-L-lysine benzyl ester p-toluenesulfonate, is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains. The Z group (benzyloxycarbonyl) is a common protecting group used to prevent unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys(Z)-OBzl.TosOH typically involves the protection of the amino groups of lysine with benzyloxycarbonyl (Z) groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form Nα,Nε-Di-Z-L-lysine. This intermediate is then esterified with benzyl alcohol in the presence of a catalyst like p-toluenesulfonic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Lys(Z)-OBzl.TosOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Lys(Z)-OBzl.TosOH has several applications in scientific research:

    Peptide Synthesis: Used as a protecting group for lysine residues to prevent side reactions during peptide chain elongation.

    Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.

    Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.

    Medicinal Chemistry: Used in the design of peptide-based drugs and inhibitors.

Mechanism of Action

The primary mechanism of action of Lys(Z)-OBzl.TosOH involves its role as a protecting group in peptide synthesis. The Z groups protect the amino groups of lysine from unwanted reactions, allowing for selective modification of other functional groups. The benzyl ester group can be selectively removed under mild conditions, enabling the release of the protected lysine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys(Z)-OBzl.TosOH is unique due to its combination of Z and benzyl ester protecting groups, which offer specific advantages in terms of stability and ease of removal. The use of p-toluenesulfonate as a counterion enhances the solubility and handling of the compound in various solvents .

Properties

Molecular Formula

C28H34N2O7S

Molecular Weight

542.6 g/mol

IUPAC Name

benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)

InChI Key

PERBHXHGFSEBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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